Fluoranthene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoranthene-2-sulfonic acid is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a sulfonic acid group attached to the fluoranthene structure. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, making its derivatives valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-2-sulfonic acid typically involves the sulfonation of fluoranthene. This can be achieved by treating fluoranthene with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoranthene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chlorides or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl fluorides, sulfonamides, and various substituted fluoranthene derivatives .
Wissenschaftliche Forschungsanwendungen
Fluoranthene-2-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of fluoranthene-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the fluoranthene core can intercalate with DNA, potentially affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzene Sulfonic Acid: Another sulfonic acid derivative with similar chemical properties but a simpler structure.
Naphthalene Sulfonic Acid: A PAH derivative with a sulfonic acid group, similar to fluoranthene-2-sulfonic acid but with a different core structure.
Uniqueness: this compound stands out due to its unique combination of the fluoranthene core and the sulfonic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable for specific applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
106030-07-3 |
---|---|
Molekularformel |
C16H10O3S |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
fluoranthene-2-sulfonic acid |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H,(H,17,18,19) |
InChI-Schlüssel |
AJBCMIUJAWTFPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.